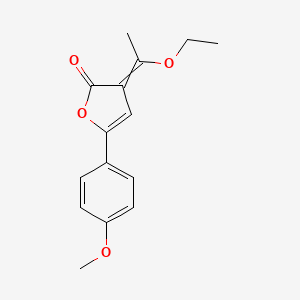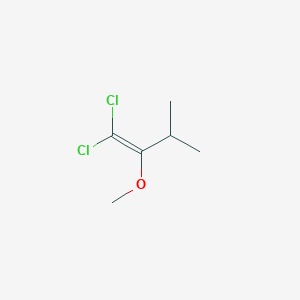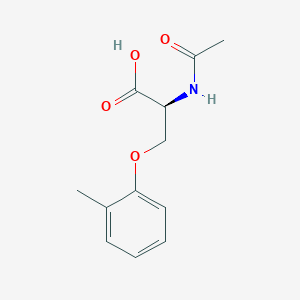
N-Acetyl-O-(2-methylphenyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-O-(2-methylphenyl)-L-serine is a chemical compound with the molecular formula C11H15NO3 It is a derivative of L-serine, an amino acid, and features an acetyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-(2-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 2-methylphenyl group. One common method involves the use of acetic anhydride and a catalyst such as pyridine to acetylate L-serine. The 2-methylphenyl group can be introduced through a nucleophilic substitution reaction using 2-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-O-(2-methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the 2-methylphenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with alcohol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-O-(2-methylphenyl)-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-O-(2-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group and the 2-methylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-serine: Lacks the 2-methylphenyl group, making it less hydrophobic.
O-(2-methylphenyl)-L-serine: Lacks the acetyl group, affecting its reactivity and solubility.
N-Acetyl-O-(4-methylphenyl)-L-serine: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
N-Acetyl-O-(2-methylphenyl)-L-serine is unique due to the presence of both the acetyl group and the 2-methylphenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity, which can be advantageous in certain applications.
Properties
CAS No. |
62498-72-0 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-5-3-4-6-11(8)17-7-10(12(15)16)13-9(2)14/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
VOQHQLZKBZTRQY-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


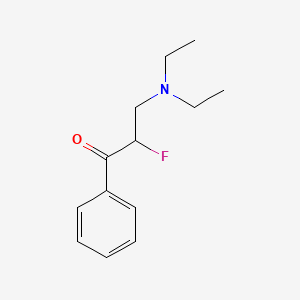

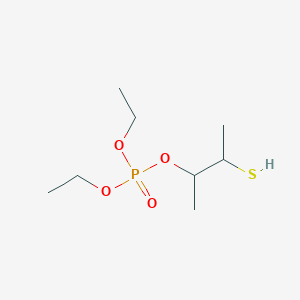
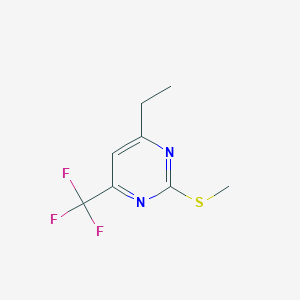

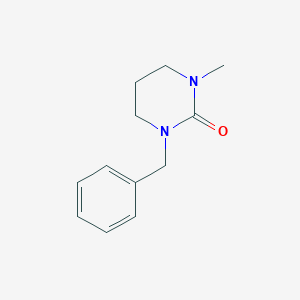
![3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione](/img/structure/B14518143.png)
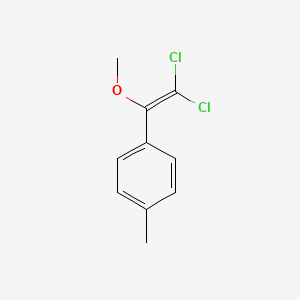
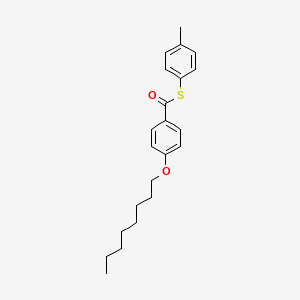
![N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide](/img/structure/B14518161.png)
